Product packaging for 5-Ethyl-2-phenylmorpholine(Cat. No.:CAS No. 7250-96-6)

5-Ethyl-2-phenylmorpholine

Cat. No.: B3056575
CAS No.: 7250-96-6
M. Wt: 191.27 g/mol
InChI Key: VKCOXHBUQIUVSF-UHFFFAOYSA-N
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Description

5-Ethyl-2-phenylmorpholine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B3056575 5-Ethyl-2-phenylmorpholine CAS No. 7250-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-11-9-14-12(8-13-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCOXHBUQIUVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283195
Record name 5-ethyl-2-phenylmorpholine
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Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-96-6
Record name 5-Ethyl-2-phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-phenylmorpholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30323
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Record name 5-ethyl-2-phenylmorpholine
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Phenyl Ring Substitution:

Halogenation: The introduction of halogens on the phenyl ring is a viable strategy to enhance potency. Based on existing data, bromo- and chloro-substituents are particularly effective in increasing antagonist activity at certain nicotinic acetylcholine (B1216132) receptors. nih.gov The position of the substituent on the ring will also be a critical factor to explore.

Electronic Effects: The electronic nature of the substituent can be modulated to fine-tune interactions with the target protein. Both electron-donating and electron-withdrawing groups should be explored to map the electronic requirements of the binding site.

Morpholine Ring Modification:

Stereochemistry: The stereochemistry at the chiral centers of the morpholine (B109124) ring is a crucial determinant of biological activity. Synthesis of stereochemically pure isomers is essential to identify the more active enantiomer and to avoid potential off-target effects from the less active isomer.

Alkyl Substitution: The size and position of alkyl groups on the morpholine ring can be optimized to enhance potency. Based on related structures, larger alkyl groups at certain positions may lead to improved biological activity. nih.gov

Nitrogen Atom Substitution:

N-Alkylation: The length of the N-alkyl chain is a key parameter to modulate potency and selectivity. Short alkyl chains, such as ethyl and propyl, have been shown to be beneficial for activity at both nAChRs and monoamine transporters in related scaffolds. nih.gov

Introduction of Functional Groups: Beyond simple alkyl groups, the introduction of other functional groups on the nitrogen atom could provide additional interactions with the target and improve pharmacokinetic properties. For example, incorporating polar groups could enhance solubility, while other functionalities could be used for targeted delivery.

By applying these design principles, it is possible to systematically optimize the 5-ethyl-2-phenylmorpholine scaffold to develop novel compounds with superior therapeutic potential. A multiparameter optimization approach, considering potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, will be essential for the successful development of new drug candidates.

Computational and Theoretical Investigations of 5 Ethyl 2 Phenylmorpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Ethyl-2-phenylmorpholine at the atomic level. These calculations help in elucidating its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For morpholine (B109124) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. researchgate.netresearchgate.net These calculations are crucial for predicting the molecule's shape and bond characteristics, which in turn influence its physical and chemical properties. For instance, in a study of a related morpholine derivative, DFT was used to analyze the molecular structure and stability. researchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.netsemanticscholar.org

In a computational study of a morpholine-containing compound, the HOMO-LUMO energy gap was calculated to be 3.42 eV, indicating a moderate level of stability and chemical reactivity. researchgate.netresearchgate.net The energies of the HOMO and LUMO orbitals are also used to calculate other important quantum chemical parameters. ajchem-a.com

Table 1: Quantum Chemical Parameters

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the molecule's ability to donate electrons. semanticscholar.org
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the molecule's ability to accept electrons. semanticscholar.org
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org
Chemical Hardness (η) Resistance to change in electron distribution. Calculated from the HOMO-LUMO gap. researchgate.net
Chemical Softness (S) The reciprocal of chemical hardness. A measure of the molecule's polarizability. researchgate.net
Electronegativity (χ) A measure of an atom's ability to attract electrons. Calculated from HOMO and LUMO energies. researchgate.net

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Indicates the ability to act as an electrophile. researchgate.net |

These parameters, derived from HOMO and LUMO energies, provide a comprehensive picture of the molecule's electronic behavior and reactivity. researchgate.netresearchgate.netajchem-a.com

Molecular Modeling and Dynamics Simulations to Predict Conformational Behavior

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. These simulations can predict the different spatial arrangements, or conformations, that this compound can adopt and the likelihood of each conformation.

MD simulations have been used to study the stability of drug-receptor complexes involving morpholine derivatives. researchgate.net For example, a 150-ns MD simulation was performed to confirm the stability of a ligand-receptor complex. researchgate.net In another study, MD simulations were used to analyze the interactions of ligands within the active site of an enzyme, revealing details about how these molecules can affect biological processes. d-nb.info These computational methods are valuable for understanding how the flexibility of the this compound structure might influence its biological activity.

In Silico Prediction of Molecular Interactions and Receptor Binding Modes

In silico methods, which are computational approaches, are widely used to predict how a molecule like this compound might interact with biological targets such as proteins or receptors. Molecular docking is a key in silico technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net

For instance, docking studies on morpholine derivatives have been used to predict their binding affinity and interactions with the active sites of enzymes. researchgate.net In one study, a homology model of the human PAR4 receptor was used to understand the binding of 2-phenylmorpholine (B1329631) derivatives. nih.gov The study hypothesized that specific interactions, such as hydrogen bonding and π-stacking, are crucial for the compound's activity. nih.gov Such predictions are instrumental in the early stages of drug discovery, helping to identify promising candidates for further experimental testing.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational approaches are integral to modern SAR investigations. researchgate.net

For derivatives of 2-phenylmorpholine, computational studies have been used to build SAR models. mdpi.com These models help to identify the key structural features of the molecule that are responsible for its biological effects. For example, research on a series of PAR4 antagonists with a 2-phenylmorpholine core focused on modifying different parts of the molecule to improve its properties. nih.gov By combining synthesis, biological testing, and computational modeling, researchers can develop a deeper understanding of the SAR for this class of compounds. This knowledge is then used to design new molecules with enhanced potency and selectivity.

Mechanistic and Target Based Biological Research of 5 Ethyl 2 Phenylmorpholine Analogs

Receptor Binding and Modulation Studies

Analogs of 5-Ethyl-2-phenylmorpholine have demonstrated significant interactions with serotonin (B10506) (5-HT) receptor subtypes, which are crucial in regulating mood, cognition, and behavior.

Research into 2-phenylmorpholine (B1329631) compounds has identified their activity as agonists at the 5-HT1A receptor . bioworld.com Specifically, certain analogs have been shown to inhibit the binding of radioligands to 5-HT1A receptors with a high affinity, indicated by Ki values of less than 100 nM. bioworld.com Functionally, these compounds exhibit agonistic activity at human 5-HT1A receptors, with EC50 values also below 100 nM in cAMP-based assays. bioworld.com The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. acnp.org

The 5-HT2A receptor is another significant target for this class of compounds. Structure-activity relationship (SAR) studies of related phenethylamines show that N-arylmethyl substitutions can increase affinity and enhance selectivity for the 5-HT2A receptor over both 5-HT2C and 5-HT1A receptors. nih.gov This suggests that modifications to the nitrogen of the morpholine (B109124) ring could modulate the activity profile of this compound analogs. The 5-HT2A receptor is the primary target for classic psychedelic drugs and is also a target for atypical antipsychotic agents. semanticscholar.orgnih.gov

The 5-HT2C receptor , which shares structural homology with the 5-HT2A receptor, is involved in the regulation of appetite, mood, and dopamine (B1211576) release. bmbreports.org While specific data for this compound at this receptor is limited, the known cross-reactivity of ligands between 5-HT2A and 5-HT2C receptors suggests a potential for interaction. nih.gov

Analog ClassReceptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)Activity Type
2-Phenylmorpholine Analogs5-HT1A<100 nM<100 nMAgonist

The dopaminergic system is a critical target for psychoactive compounds, and phenylmorpholine analogs, such as the well-known stimulant phenmetrazine, are potent dopamine releasers. nih.gov This activity implies a significant interaction with dopamine receptors.

Furthermore, research on N-substituted dopamine derivatives has established clear structure-activity relationships for agonist activity at dopamine vascular receptors. nih.gov Studies on other classes of compounds, such as N-phenylpiperazines, have identified ligands with high affinity and selectivity for the D3 receptor over the D2 receptor, with Ki values in the low nanomolar range. nih.govmdpi.com This highlights the potential for achieving subtype selectivity through structural modifications.

Analog ClassReceptor SubtypeBinding Affinity (Ki)Selectivity
N-phenylpiperazine AnalogsD31.4 nM>400-fold vs D2
N-phenylpiperazine AnalogsD2>560 nM-

A primary mechanism of action for many substituted phenylmorpholines is the release of monoamine neurotransmitters through interaction with their respective transporters. nih.gov

Studies on positional isomers of methylphenmetrazine (2-MPM, 3-MPM, and 4-MPM) have demonstrated their ability to inhibit uptake and stimulate the release of dopamine (DA) and norepinephrine (B1679862) (NE) via the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov Phenmetrazine itself is a potent substrate-type releaser at both DAT and NET, with less potent effects at the serotonin transporter (SERT). nih.gov This profile is characteristic of classic psychostimulants. It has been noted that separating dopamine and norepinephrine releasing activity is a significant challenge in the development of this class of compounds due to the phylogenetic similarities between DAT and NET. wikipedia.org

Research on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally similar to this compound, has identified compounds that are potent inhibitors of both dopamine and norepinephrine uptake. nih.gov This indicates that the phenylmorpholine scaffold is a robust pharmacophore for interacting with monoamine transporters.

Compound ClassTransporterActivity
PhenmetrazineDATPotent Releaser
PhenmetrazineNETPotent Releaser
PhenmetrazineSERTLess Potent Releaser
Methylphenmetrazine IsomersDAT, NET, SERTUptake Inhibitors and Releasers

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates monoaminergic systems and is activated by trace amines and amphetamine-like psychostimulants. nih.gov

Recent patent literature has disclosed that 2-phenylmorpholine and 2-phenyl(thio)morpholine compounds act as agonists at TAAR1. bioworld.combioworld.com These compounds demonstrated agonistic activity at human TAAR1 receptors with EC50 values of less than 100 nM in cAMP-based HTRF assays. bioworld.com TAAR1 activation leads to an increase in intracellular cAMP levels. frontiersin.org The agonism at TAAR1 by these analogs is significant, as TAAR1 agonists are being investigated for the treatment of schizophrenia, depression, and substance use disorders, offering a mechanism that is independent of direct D2 dopamine receptor blockade. mdpi.comnih.govmdpi.com The pharmacology of TAAR1 agonists is complex, as they can modulate the firing of both dopaminergic and serotonergic neurons. nih.govfrontiersin.org

Analog ClassReceptorFunctional Activity (EC50)Activity Type
2-Phenylmorpholine AnalogsHuman TAAR1<100 nMAgonist

In addition to monoaminergic systems, analogs of this compound have been found to modulate the function of nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are involved in cognitive processes, nicotine (B1678760) dependence, and neurotransmitter release. nih.gov

A study focusing on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues revealed that these compounds act as functional antagonists of various nAChR subtypes. nih.govnih.gov For example, specific analogs showed selectivity for α4β2-nAChRs over other subtypes, with IC50 values for functional antagonism in the low micromolar range. nih.gov The α4β2-nAChR subtype is strongly implicated in nicotine dependence. Other analogs demonstrated higher potency at α3β4*-nAChRs. nih.gov The structure-activity relationship indicated that N-alkylation and substitutions on the phenyl ring could significantly alter the potency and selectivity of nAChR antagonism. nih.govnih.gov

AnalogReceptor SubtypeFunctional Antagonism (IC50)Selectivity
(S,S)-4a (trimethylmorpholine analog)α4β2-nAChR3.3 µM3-10 fold selective
(S,S)-4a (trimethylmorpholine analog)α3β4-nAChR11 µM-
5e (N-ethyl analog)α3β4-nAChR0.79 µM-
5f (N-propyl analog)α3β4*-nAChR0.98 µM-

Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in a variety of cellular functions and are targets for a range of psychoactive drugs. sigmaaldrich.comnih.gov

Research on fenpropimorph-derived compounds, which share the morpholine core structure, has demonstrated high-affinity binding to sigma receptors. nih.gov Specifically, N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph (B1672530) derivatives exhibited high affinity for the σ1 receptor subtype, with Ki values in the nanomolar range. nih.gov Some analogs showed a slight preference for the σ2 receptor subtype. nih.gov This indicates that the morpholine scaffold can be effectively targeted to sigma receptors. While there are no known endogenous ligands for sigma receptors, their modulation can affect dopaminergic and glutamatergic neurotransmission. sigmaaldrich.com Off-target binding to sigma receptors has also been observed for ligands designed for other targets, such as dopamine D3 receptors. mdpi.com

Compound ClassReceptor SubtypeBinding Affinity (Ki)Selectivity
Fenpropimorph Derivativesσ1Nanomolar rangeHigh affinity
Fenpropimorph Derivativesσ2High nanomolar to micromolar rangeSlight preference in some analogs

Enzyme Inhibition and Activation Profiling

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. unc.edu Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. mdpi.comnih.gov Analogs incorporating a morpholine ring have been central to the development of potent inhibitors targeting this pathway.

Specifically, 2-morpholino-pyrimidine derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.gov One such analog, compound 26 (a 6-aminopyridyl, 4-sulfonyl, 2-morpholino-pyrimidine), demonstrated significant inhibitory activity against PI3Kα (IC50 = 20 nM) and mTOR (IC50 = 189 nM). nih.gov This compound also effectively suppressed the phosphorylation of Akt, a downstream effector in the pathway, and showed excellent antiproliferative effects across a panel of cancer cells. nih.gov The 2-morpholine oxygen is crucial for potency, as it forms a key hydrogen bond with the hinge residue Val882 in the PI3K active site. nih.gov

Another dual PI3K/mTOR inhibitor, NVP-BEZ235 , has proven effective in preclinical models of non-Hodgkin lymphoma, a cancer reliant on PI3K/Akt/mTOR signaling. unc.edu This compound was significantly more efficacious than inhibitors targeting single components of the pathway, inducing apoptosis in primary effusion lymphoma (PEL) cells at low nanomolar concentrations. unc.edu The mechanism involves the suppression of multiple autocrine and paracrine growth factors essential for lymphoma survival. unc.edu

Furthermore, quinazoline-based analogs have been explored as multi-tyrosine kinase inhibitors. nih.gov Tyrosine kinases (TKs) are another class of enzymes crucial to cellular signaling that, when dysregulated, can lead to malignancy. nih.gov Certain anilinoquinazoline (B1252766) derivatives with a dioxygenated ring fused to the quinazoline (B50416) portion exhibited potent antiproliferative activity on a wide range of human tumor cell lines by inhibiting both receptor and non-receptor tyrosine kinases. nih.gov

Table 1: Inhibitory Activity of Selected Morpholine-Containing Kinase Inhibitors

Compound Target(s) IC50 (nM) Key Findings
Compound 26 PI3Kα / mTOR 20 / 189 Potent dual inhibitor with strong antiproliferative effects. nih.gov
NVP-BKM120 Class I PI3K - A selective PI3K inhibitor used as a reference compound. nih.gov
NVP-BEZ235 PI3K / mTOR 5.68 ± 1.76 Effective dual inhibitor in lymphoma models; suppresses growth factors. unc.edu

| Anilinoquinazoline derivative | Receptor and Non-receptor TKs | - | Antiproliferative and antiangiogenic properties. nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of biogenic amines, including key neurotransmitters. researchgate.net Inhibition of these enzymes can alter neurochemical balance and is a strategy for treating depression. deakin.edu.au Phenethylamines, which are structurally related to the 2-phenylmorpholine core, are known to interact with MAO. nih.gov

Research on α-ethylphenethylamine (AEPEA), a metabolite of N,α-diethylphenethylamine (N,α-DEPEA) found in some athletic performance supplements, has detailed its inhibitory effects on human recombinant MAO. researchgate.netnih.gov AEPEA was found to be a competitive inhibitor of MAO-A with a Ki of 14.0 µM, showing a 17-fold stronger inhibition compared to its effect on MAO-B (Ki = 234 µM). nih.gov In contrast, its parent compound, N,α-DEPEA, was a weak inhibitor of both isoforms. nih.gov

Structure-activity relationship studies show that substitutions on the phenethylamine (B48288) scaffold significantly impact MAO inhibition. For instance, increasing the size of the α-substituent to an ethyl group can lead to a loss of selectivity for MAO within specific neurons. nih.gov

Table 2: MAO-A Inhibition by Phenethylamine Analogs

Compound Type of Inhibition Ki (µM) for MAO-A
Amphetamine Competitive 5.3
α-Ethylphenethylamine (AEPEA) Competitive 14.0
Methamphetamine Competitive 17.2

| N,α-Diethylphenethylamine (N,α-DEPEA) | Weak Inhibitor | 251 |

Data sourced from in vitro studies with human recombinant MAO-A. nih.gov

Cysteine proteases are essential enzymes for the survival and virulence of various protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. nih.govnih.gov These enzymes represent validated targets for the development of new antiparasitic chemotherapy, as their inhibition can disrupt the parasite's life cycle without significant toxicity to the host. nih.govresearchgate.net

While direct analogs of this compound have not been extensively reported as parasitic cysteine protease inhibitors, the search for novel, non-peptide inhibitors is an active area of research. nih.gov Virtual screening of large chemical directories against homology models of plasmodial cysteine proteases, such as falcipain-2 and falcipain-3, has led to the identification of chemically diverse inhibitors. nih.gov

Additionally, natural product-based inhibitors have shown promise. Falcitidin, an inhibitor of the Plasmodium falciparum cysteine protease falcipain-2, has several natural analogs that exhibit selective inhibition of parasitic cysteine proteases. biorxiv.org These peptide aldehyde analogs show improved inhibitory activity against falcipain-2 and rhodesain (a protease from Trypanosoma brucei rhodesiense) compared to the parent compound, while showing no inhibition of human cathepsins B and L. biorxiv.org

Ribonucleotide Reductase (RNR) is the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov This makes it an established target for anticancer drugs, as its expression is elevated in rapidly proliferating cells. nih.govnih.gov

Although specific research on this compound analogs as RNR inhibitors is not prominent in the literature, the development of novel, non-nucleoside small molecule inhibitors for this target is ongoing. nih.govosti.gov One such compound, NSC73735, was identified as the first inhibitor to hinder the oligomerization of the mammalian large RNR subunit. nih.gov This compound was shown to be specific for leukemia cells and caused a reversible disruption of the cell cycle, indicating higher specificity than the standard RNR-targeting drug, hydroxyurea. nih.gov

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov The enzyme produced by bacteria, particularly Helicobacter pylori, is a significant virulence factor associated with gastritis, peptic ulcers, and gastric cancer. mdpi.com Therefore, urease inhibitors are of considerable interest.

Inhibitors of urease can be classified based on their mechanism of action, including competitive inhibitors that are substrate analogues, and compounds that interact with the nickel ions in the active site. nih.govnih.gov While the literature does not specifically highlight this compound analogs, research into furan-containing chalcones has identified potent urease inhibitors. mdpi.com Structure-activity relationship studies of these compounds revealed that substitutions on the phenyl ring significantly influence inhibitory activity. For example, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one showed more potent inhibition (IC50 = 16.13 µM) than the reference drug thiourea (B124793) (IC50 = 21.25 µM). mdpi.com

Table 3: Urease Inhibition by Furan Chalcone Analogs

Compound ID Substituent on Phenyl Ring IC50 (µM)
4h 2',5'-dichloro 16.13 ± 2.45
4s 2'-chloro 18.75 ± 0.85

| Thiourea (Reference) | - | 21.25 ± 0.15 |

Data shows that electron-withdrawing groups on the phenyl ring enhance urease inhibitory activity. mdpi.com

Cellular and Molecular Pathway Investigations (In Vitro)

The in vitro effects of morpholine-containing analogs on cellular and molecular pathways are most extensively documented in the context of kinase inhibition. Dual PI3K/mTOR inhibitors, for example, demonstrate potent functional suppression of the pathway in cellular assays. Compound 26 , a 2-morpholino-pyrimidine derivative, inhibited AKT phosphorylation with an IC50 of 196 nM in a cellular assay. nih.gov

Similarly, the dual PI3K/mTOR inhibitor NVP-BEZ235 was shown to effectively inhibit the proliferation of PEL cell lines in vitro with a low IC50 of 5.68 nM. unc.edu Beyond simple proliferation, this compound was found to trigger apoptosis, as measured by the activation of caspase-3 in treated lymphoma cells. unc.edu A key molecular finding was that NVP-BEZ235 inhibits the translation and secretion of essential autocrine and paracrine cytokines required for tumor growth, providing a deeper understanding of its potent antitumor activity. unc.edu

In the context of neuroinflammation, the PI3K/mTOR pathway is also a crucial regulator. mdpi.com The dual inhibitor PF-04691502 was shown to attenuate neuroinflammatory responses in various neuronal and non-neuronal cell lines. It achieved this by reducing the activation of NF-κB and the levels of pro-inflammatory cytokines. Furthermore, in a cellular model of Parkinson's disease, this compound protected dopaminergic cells from neurotoxin-induced damage, highlighting its potential to counteract both inflammation and toxicity-driven neuronal damage by modulating apoptotic pathways. mdpi.com

Effects on Cell Proliferation and Apoptosis Induction in Cancer Cell Lines

The therapeutic potential of analogs related to the this compound scaffold has been investigated in various cancer cell lines, with a focus on their ability to inhibit cell proliferation and induce programmed cell death (apoptosis). Research into structurally diverse compounds, including quinoline (B57606) and pyrrol-2-one derivatives, provides insight into the mechanisms by which these molecules exert their anticancer effects.

A series of 2-aminodihydroquinoline analogs were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 metastatic breast adenocarcinoma cell line. nih.gov Among the synthesized compounds, two molecules, designated 5f and 5h, demonstrated significant cytotoxicity with IC50 values of approximately 2 µM in serum-free conditions. nih.gov Further analysis using flow cytometry revealed that these compounds could arrest the cell cycle at the G2/M checkpoint in actively dividing cells. nih.gov In contrast, when cell growth was restricted by the absence of growth factors, the compounds were found to induce apoptosis. nih.gov This suggests a dual mechanism of action that is dependent on the proliferative state of the cancer cells.

In a separate study, highly functionalized 5-hydroxy-2H-pyrrol-2-ones were assessed for their effects on ER-positive breast cancer cells. mdpi.com Two compounds, labeled 32 and 35, were found to cause apoptosis and block the cell cycle in the sub-G1 and G0/G1 phases. mdpi.com These findings highlight the ability of these analogs to interfere with fundamental cellular processes required for tumor growth. Similarly, novel synthetic phenylquinazoline derivatives were shown to induce apoptosis in MCF-7 human breast cancer cells by targeting pro-survival members of the BCL-2 family. sunway.edu.my

Investigations into benzo[b]thiophene analogs also identified compounds with significant antiproliferative activity against MCF-7 and HepG-2 cancer cell lines. nih.gov One particular compound induced apoptosis in 8.73% of treated MCF-7 cells, a 2.3-fold increase compared to untreated cells, demonstrating its pro-apoptotic potential. nih.gov

Table 1: Effects of Selected Analogs on Cancer Cell Lines

Compound Class Cell Line Activity Findings
2-Aminodihydroquinoline Analogs MDA-MB-231 Cytotoxicity IC50 ≈ 2 µM (compounds 5f, 5h) nih.gov
2-Aminodihydroquinoline Analogs MDA-MB-231 Cell Cycle Arrest G2/M phase arrest nih.gov
5-Hydroxy-2H-pyrrol-2-ones ER-positive breast cancer Cell Cycle Arrest Sub-G1 and G0/G1 phase arrest mdpi.com

Disruption of Protein-Protein Interactions (e.g., c-Myc/Max Heterodimer)

The c-Myc transcription factor is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many human cancers. nih.gov c-Myc functions by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex binds to specific DNA sequences, known as E-boxes, to activate gene transcription. nih.gov The formation of this protein-protein interaction (PPI) is essential for all known biological functions of c-Myc, making its disruption a key therapeutic strategy. nih.govpromega.ca

Small-molecule inhibitors have been developed to prevent the formation of the c-Myc/Max heterodimer, thereby inhibiting c-Myc's transcriptional activity. scbt.com These inhibitors represent a promising approach to targeting what was once considered an "undruggable" protein. scbt.com

One study detailed the development of synthetic α-helix mimetics designed to perturb the c-Myc/Max interaction. nih.gov These compounds demonstrated a dose-dependent inhibition of the c-Myc–Max/DNA ternary complex. nih.gov The most potent inhibitor, compound 21, exhibited an IC50 value of 5.6 µM. nih.gov This research indicated that these molecules function by preventing the heterodimer from binding to its target DNA sequence without causing the dissociation of the two proteins, representing a novel mechanism for direct c-Myc inhibition. nih.gov Several of these compounds showed greater selectivity for the c-Myc-Max heterodimer over Max-Max homodimers. nih.gov

Other small molecules, such as 10058-F4 and 10074-G5, have also been identified as inhibitors of the c-Myc/Max interaction. scbt.comunivr.it These compounds bind to distinct regions within the intrinsically disordered domain of the c-Myc monomer, inducing local conformational changes that inhibit its ability to dimerize with Max. univr.it Research has shown that multiple inhibitors can bind simultaneously and independently to three discrete sites on the c-Myc protein, suggesting a multifaceted approach to disrupting its function. univr.it

Table 2: Inhibitory Activity of Analogs Against c-Myc/Max Interaction

Compound Target Interaction Inhibitory Concentration (IC50) Mechanism
Compound 21 (α-helix mimetic) c-Myc-Max/DNA 5.6 µM nih.gov Perturbs DNA binding of the heterodimer nih.gov
10058-F4 c-Myc/Max Not specified Binds to c-Myc monomer, preventing dimerization scbt.comunivr.it

Evaluation in Specific Biological Assays for Diverse Activities (e.g., Anticonvulsant, Antifungal, Antibacterial)

Beyond anticancer applications, analogs of the morpholine scaffold and other heterocyclic compounds have been evaluated for a wide range of biological activities.

Anticonvulsant Activity Derivatives of pyrrolidine-2,5-dione have been extensively studied for their anticonvulsant properties. nih.gov In one study, a series of analogs were tested in several mouse seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz tests. nih.gov Compound 14 emerged as a particularly potent agent, with ED50 values of 49.6 mg/kg in the MES test, 67.4 mg/kg in the scPTZ test, and 31.3 mg/kg in the 6 Hz (32 mA) seizure model. nih.gov Notably, it was also effective in a model of drug-resistant epilepsy. nih.gov The mechanism is believed to be complex, potentially involving the inhibition of sodium and calcium currents. nih.gov

Antifungal Activity The morpholine scaffold is a core component of known antifungal agents like fenpropimorph. nih.gov Synthetic modification through silicon incorporation has led to a series of sila-morpholine analogs with potent antifungal activity against various human fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov Twelve of the fifteen synthesized compounds showed significant activity. nih.gov The sila fenpropimorph analogue, compound 24, was particularly effective, exhibiting superior fungicidal potential compared to fenpropimorph and the common antifungal drug fluconazole (B54011) against all tested pathogens. nih.gov Other studies have identified 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones as another class of potential antifungal drugs, with the most promising derivative showing activity against Aspergillus fumigatus comparable to that of amphotericin B. nih.gov

Antibacterial Activity Novel heterocyclic compounds have also been screened for antibacterial properties. A series of quinoxaline-based compounds were designed and tested against several bacterial strains. nih.gov Compounds 5m–5p displayed good to moderate activity, with Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). nih.gov The most potent of these, compound 5p, was identified as a broad-spectrum agent that exerts its effect by compromising the integrity of the bacterial cell membrane. nih.gov Similarly, certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com

Table 3: Diverse Biological Activities of Selected Analogs

Compound Class Activity Model/Organism Efficacy Metric Value
Pyrrolidine-2,5-dione (Cmpd 14) Anticonvulsant MES test (mice) ED50 49.6 mg/kg nih.gov
Pyrrolidine-2,5-dione (Cmpd 14) Anticonvulsant scPTZ test (mice) ED50 67.4 mg/kg nih.gov
Sila-Morpholine (Cmpd 24) Antifungal Candida albicans MIC Not specified
Sila-Morpholine (Cmpd 24) Antifungal Aspergillus niger MIC Not specified
Quinoxaline Analog (Cmpd 5p) Antibacterial S. aureus MIC 4 µg/mL nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Ethyl 2 Phenylmorpholine Derivatives

Systematic Modification of the Phenyl Ring and its Impact on Biological Activity

The phenyl ring of the 2-phenylmorpholine (B1329631) scaffold is a prime target for modification to explore its influence on biological activity. Studies on closely related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have provided valuable insights into how different substituents on the aryl group can modulate potency and selectivity. These findings are instrumental in guiding the design of novel 5-ethyl-2-phenylmorpholine derivatives with enhanced pharmacological profiles.

Research has shown that the introduction of various substituents onto the phenyl ring can significantly alter the interaction of these compounds with their biological targets. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the nature of the aryl substituent was found to directly impact their potency as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) uptake, as well as their antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

A comparative analysis of halogenated analogues revealed a clear trend in their activity at the α3β4*-nAChR, with a rank order of potency being alkyl-bromo > -chloro > -fluoro. nih.gov This suggests that both the electronic properties and the size of the substituent play a role in the binding affinity of these compounds to the receptor. The bromo-substituted analogue, in particular, demonstrated high potency. nih.gov

The following table summarizes the effects of different phenyl ring substitutions on the in vitro activity of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which can be extrapolated to inform the design of this compound derivatives.

Compound Analogue (Modification on Phenyl Ring)TargetEffect on Potency
Chloro-substitutedα3β4-nAChRHigh potency
Fluoro-substitutedα3β4-nAChRModerate potency
Bromo-substitutedα3β4*-nAChRHighest potency among halogens
Unsubstituted PhenylDopamine/Norepinephrine UptakeBaseline potency

These findings underscore the importance of the phenyl ring as a key determinant of the pharmacological activity of 2-phenylmorpholine derivatives. The electronic nature and steric bulk of the substituents can fine-tune the interactions with target proteins, leading to significant changes in biological response.

Investigation of Alkyl Substituents on the Morpholine (B109124) Ring and their Pharmacological Implications

The morpholine ring of the this compound scaffold offers several positions for alkyl substitution, which can have profound effects on the compound's pharmacological properties. The size, shape, and position of these alkyl groups can influence factors such as binding affinity, metabolic stability, and lipophilicity.

In studies of 2-phenyl-3,5,5-trimethylmorpholine analogues, the extension of the alkyl chain at the 3-position of the morpholine ring was investigated. nih.gov These modifications led to analogues with increased potency in certain biological assays. Specifically, analogues with extended alkyl chains at this position exhibited the highest potency in blocking the acute effects of nicotine (B1678760) in in vivo tests. nih.gov

The following table details the impact of alkyl substituents on the morpholine ring of 2-phenylmorpholine analogues.

Compound Analogue (Modification on Morpholine Ring)Biological EffectObserved Outcome
3,5,5-trimethyl substitutionDopamine/Norepinephrine Uptake InhibitionIncreased potency
Alkyl extensions at the 3-positionAntagonism of nicotine-induced effectsHighest potency observed

These results highlight the critical role of the substitution pattern on the morpholine ring in determining the pharmacological profile of these compounds. Strategic placement of alkyl groups can enhance potency and modulate the spectrum of biological activity.

Influence of Nitrogen Substitution on Target Selectivity and Potency

The nitrogen atom of the morpholine ring is a key site for chemical modification, and substitution at this position can significantly influence the target selectivity and potency of this compound derivatives. The nature of the substituent on the nitrogen can alter the basicity of the molecule, introduce steric bulk, and provide additional points of interaction with biological targets.

N-alkylation of 2-phenyl-3,5,5-trimethylmorpholine analogues has been shown to have a dramatic effect on their biological activity. nih.gov For example, the introduction of N-methyl, N-ethyl, and N-propyl groups resulted in analogues with varying potencies at nicotinic acetylcholine receptors and monoamine transporters. nih.gov

Specifically, the N-ethyl and N-propyl analogues were found to have the highest antagonist potency at the α3β4*-nAChR. nih.gov These compounds also demonstrated high potency for dopamine and norepinephrine uptake inhibition. nih.gov In contrast, the N-methyl analogue showed a different profile, with a notable decrease in potency at the norepinephrine transporter. nih.gov

The following table summarizes the effects of nitrogen substitution on the activity of 2-phenyl-3,5,5-trimethylmorpholine analogues.

Compound Analogue (Nitrogen Substituent)TargetEffect on Potency
N-MethylNorepinephrine TransporterDecreased potency
N-Ethylα3β4-nAChR, Dopamine/Norepinephrine TransportersHigh potency
N-Propylα3β4-nAChR, Dopamine/Norepinephrine TransportersHigh potency

These findings illustrate that the substituent on the morpholine nitrogen is a critical determinant of both potency and selectivity. By carefully selecting the N-substituent, it is possible to fine-tune the pharmacological profile of this compound analogues to achieve desired therapeutic effects.

Advanced Research Methodologies and Techniques

High-Throughput Screening Approaches for Identification of Biologically Active Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. In the context of 5-Ethyl-2-phenylmorpholine, HTS assays are instrumental in identifying structurally similar analogs with potentially enhanced or novel pharmacological profiles. Substituted phenylmorpholines are known to act as releasers of monoamine neurotransmitters and some as agonists at serotonin (B10506) or dopamine (B1211576) receptors. wikipedia.org HTS campaigns can be designed to screen for these activities.

The process typically involves the use of automated robotic systems and sensitive detection methods to test thousands of compounds in parallel. For phenylmorpholine analogs, cell-based assays are often employed to measure effects on monoamine transporters (dopamine transporter - DAT, norepinephrine (B1679862) transporter - NET, and serotonin transporter - SERT). nih.gov These assays can utilize fluorescent or luminescent reporters that are sensitive to changes in intracellular signaling pathways or neurotransmitter uptake.

Computational methods, such as diversity-based high-throughput virtual screening (D-HTVS), can be used as a preliminary step to narrow down large compound libraries to a more manageable number of candidates for in vitro testing. nih.gov This approach first screens a diverse set of molecular scaffolds against the target protein to identify promising structural motifs before docking and scoring the entire library. nih.gov

The results of HTS can lead to the identification of "hit" compounds, which are then subjected to further optimization to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of screening and chemical modification is essential for the development of new research tools and potential therapeutic agents.

Advanced Chromatographic and Separation Techniques for Phenylmorpholine Compounds

The analysis and purification of this compound and its analogs require sophisticated chromatographic techniques to ensure chemical purity and to separate stereoisomers, which may exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its more advanced counterpart, UHPLC, are workhorse techniques in pharmaceutical analysis. ijpsjournal.comresearchgate.net They are widely used for the separation, identification, and quantification of phenylmorpholine compounds. ijpsjournal.com These methods rely on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. ijpsjournal.com The use of smaller particle sizes in UHPLC columns allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. ijpsjournal.com

Gas Chromatography (GC): GC is another powerful technique, particularly for volatile and semi-volatile compounds. ijpsjournal.com When coupled with a mass spectrometer (GC-MS), it provides a high degree of specificity for the identification and quantification of phenylmorpholine derivatives in various samples.

Chiral Separation: Since this compound contains chiral centers, its enantiomers may have different pharmacological effects. Therefore, the separation of these enantiomers is critical. Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to resolve racemic mixtures. khanacademy.org The differential interaction of the enantiomers with the CSP allows for their separation. researchgate.net Another approach involves derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated using standard chromatographic techniques. lumenlearning.com

Supercritical Fluid Chromatography (SFC): SFC is an environmentally friendly alternative to normal-phase HPLC that uses supercritical carbon dioxide as the mobile phase. ijpsjournal.com It is particularly well-suited for the separation of chiral compounds and has been applied to the analysis of various drug classes. ijpsjournal.com

The following table summarizes some of the advanced chromatographic techniques applicable to phenylmorpholine compounds:

TechniquePrincipleApplication for Phenylmorpholine Compounds
UHPLC Separation based on partitioning between a liquid mobile phase and a stationary phase with very small particles. ijpsjournal.comHigh-resolution separation, quantification, and purity assessment of this compound and its analogs.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. Identification and quantification of volatile derivatives or impurities in research samples.
Chiral HPLC Separation of enantiomers using a chiral stationary phase. khanacademy.orgResolution of the stereoisomers of this compound to study their individual biological activities.
SFC Separation using a supercritical fluid as the mobile phase. ijpsjournal.com"Green" alternative for chiral and achiral separations of phenylmorpholine derivatives.

Application of Radiolabeled Ligands in Quantitative Receptor Binding Studies

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor. nih.gov By using a radiolabeled form of this compound or a related analog, researchers can quantitatively determine key receptor binding parameters.

The primary types of radioligand binding assays include:

Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand. nih.gov The data from these assays are used to determine the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue. nih.gov

Competition Assays: In these assays, a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of an unlabeled competitor (e.g., this compound). nih.gov This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which reflects its affinity for the receptor.

Kinetic Assays: These experiments measure the rate at which a radiolabeled ligand associates with and dissociates from its receptor, providing the association rate constant (kon) and the dissociation rate constant (koff). nih.gov The ratio of koff to kon can also be used to calculate the Kd.

Commonly used radioisotopes for these studies include tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I). The detection of the bound radioligand is typically achieved through liquid scintillation counting or gamma counting, depending on the isotope used.

Filtration and scintillation proximity assays (SPA) are two common formats for separating bound from free radioligand. nih.gov In filtration assays, the receptor-bound radioligand is trapped on a filter, while the unbound ligand is washed away. nih.gov In SPA, the receptor is immobilized on a scintillating bead, and only the bound radioligand is close enough to excite the scintillant and produce a detectable signal. nih.gov

The data obtained from these studies are crucial for understanding the structure-activity relationships of phenylmorpholine compounds and for identifying analogs with high affinity and selectivity for specific receptor targets.

Development of Analytical Methods for Detection and Quantification in Complex Research Matrices

The ability to accurately detect and quantify this compound in complex research matrices, such as biological fluids (e.g., plasma, urine) or tissue homogenates, is essential for pharmacokinetic and metabolic studies. The development and validation of robust analytical methods are therefore of paramount importance.

The process of method development typically involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and to concentrate the analyte of interest. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed.

Chromatographic Separation: As discussed in section 7.2, HPLC, UHPLC, and GC are the primary techniques used for separating the analyte from other components in the sample extract.

Detection: The choice of detector depends on the required sensitivity and selectivity. Common detectors include:

UV-Vis Detectors: These are robust and widely used but may lack the sensitivity and specificity for low-concentration samples.

Fluorescence Detectors: These offer higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag.

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides the highest level of sensitivity and selectivity, allowing for the unambiguous identification and quantification of the analyte based on its mass-to-charge ratio. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the analyte.

Method Validation: Once a method is developed, it must be validated to ensure that it is reliable and reproducible. Validation parameters typically include accuracy, precision, selectivity, sensitivity (limit of detection, LOD, and limit of quantitation, LOQ), linearity, and stability.

The following table outlines the key stages in the development of an analytical method for this compound:

StageKey ConsiderationsCommon Techniques
Sample Preparation Matrix effects, analyte recovery, and concentration.LLE, SPE, Protein Precipitation
Chromatographic Separation Resolution from interfering peaks, analysis time.UHPLC, GC
Detection Sensitivity, selectivity, and confirmation of identity.UV, Fluorescence, MS, MS/MS
Method Validation Accuracy, precision, linearity, LOD, LOQ.Following established regulatory guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.